Cas no 29198-86-5 (3-(1,3-benzothiazol-2-yl)propanoic acid)

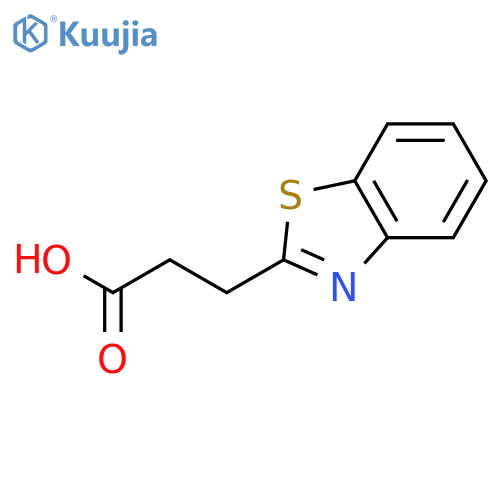

29198-86-5 structure

商品名:3-(1,3-benzothiazol-2-yl)propanoic acid

3-(1,3-benzothiazol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Benzo[d]thiazol-2-yl)propanoic acid

- 2-Benzothiazolepropanoicacid

- 3-(1,3-benzothiazol-2-yl)propanoic acid

- 3-(BENZOTHIAZOL-2-YL)PROPIONIC ACID

- 3-Benzothiazol-2-yl-propionic acid

- 3-< Benzothiazol-2-yl> -propionsaeure

- 3-benzothiazol-2-ylpropanoic acid

- 3-benzothiazol-2-ylpropionic acid

- 3-Benzothiazol-2-yl-propionsaeure

- AC1LGGY7

- AC1Q5VWS

- 3-benzothiazol-2-yl-propionic acid, AldrichCPR

- EYJ

- BDBM50455888

- 3-(Benzo[d]thiazol-2-yl)propanoicacid

- CHEMBL4203995

- MFCD01764690

- carboxyethylbenzo-thiazoline

- EN300-00819

- FS-1813

- 29198-86-5

- HMS1423K15

- DTXSID70354380

- AKOS000114797

- Oprea1_387325

- SCHEMBL1269672

- Acetic acidtert-butyl ester

- F0848-0307

- Oprea1_595955

- IFLab1_004107

- 2-benzothiazolepropanoic acid

- Z56867230

- FT-0740822

- WHNQTHDJEZTVHS-UHFFFAOYSA-N

- CS-0307457

- G29015

- ALBB-007815

- DB-029314

- STK504822

- BBL013303

-

- MDL: MFCD01764690

- インチ: InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)

- InChIKey: WHNQTHDJEZTVHS-UHFFFAOYSA-N

- ほほえんだ: OC(=O)CCC1=NC2=C(S1)C=CC=C2

計算された属性

- せいみつぶんしりょう: 206.02764

- どういたいしつりょう: 207.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.379

- ふってん: 393.5°C at 760 mmHg

- フラッシュポイント: 191.8°C

- PSA: 53.02

3-(1,3-benzothiazol-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-00819-2.5g |

3-(1,3-benzothiazol-2-yl)propanoic acid |

29198-86-5 | 95.0% | 2.5g |

$143.0 | 2025-02-21 | |

| Enamine | EN300-00819-5.0g |

3-(1,3-benzothiazol-2-yl)propanoic acid |

29198-86-5 | 95.0% | 5.0g |

$286.0 | 2025-02-21 | |

| Life Chemicals | F0848-0307-5mg |

3-(1,3-benzothiazol-2-yl)propanoic acid |

29198-86-5 | 90%+ | 5mg |

$103.5 | 2023-07-06 | |

| Fluorochem | 025044-5g |

3-Benzothiazol-2-yl-propionic acid |

29198-86-5 | 95% | 5g |

£459.00 | 2022-03-01 | |

| Apollo Scientific | OR2471-250mg |

3-(1,3-Benzothiazol-2-yl)propanoic acid |

29198-86-5 | 250mg |

£44.00 | 2023-01-08 | ||

| TRC | B131108-100mg |

3-(1,3-Benzothiazol-2-yl)propanoic Acid |

29198-86-5 | 100mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008335-1g |

3-Benzothiazol-2-yl-propionic acid |

29198-86-5 | 1g |

1347.0CNY | 2021-07-13 | ||

| Life Chemicals | F0848-0307-20mg |

3-(1,3-benzothiazol-2-yl)propanoic acid |

29198-86-5 | 90%+ | 20mg |

$148.5 | 2023-07-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008335-1g |

3-Benzothiazol-2-yl-propionic acid |

29198-86-5 | 1g |

1347CNY | 2021-05-07 | ||

| Enamine | EN300-00819-0.1g |

3-(1,3-benzothiazol-2-yl)propanoic acid |

29198-86-5 | 95.0% | 0.1g |

$25.0 | 2025-02-21 |

3-(1,3-benzothiazol-2-yl)propanoic acid 関連文献

-

1. Structure–activity relationship studies on CXCR4 antagonists having cyclic pentapeptide scaffoldsHirokazu Tamamura,Ai Esaka,Teppei Ogawa,Takanobu Araki,Satoshi Ueda,Zixuan Wang,John O. Trent,Hiroshi Tsutsumi,Hiroyuki Masuno,Hideki Nakashima,Naoki Yamamoto,Stephen C. Peiper,Akira Otaka,Nobutaka Fujii Org. Biomol. Chem. 2005 3 4392

29198-86-5 (3-(1,3-benzothiazol-2-yl)propanoic acid) 関連製品

- 21224-20-4(5-(1,3-benzothiazol-2-yl)pentanoic acid)

- 41387-91-1(4-(1,3-benzothiazol-2-yl)butanoic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:29198-86-5)3-(1,3-benzothiazol-2-yl)propanoic acid

清らかである:99%/99%/99%/99%

はかる:5g/10g/25g/50g

価格 ($):686.0/951.0/1760.0/3300.0